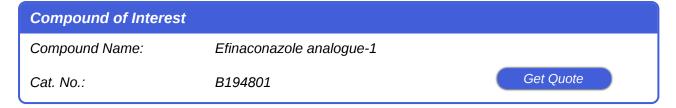


The Discovery of Efinaconazole and Its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole is a novel triazole antifungal agent, developed by Kaken Pharmaceutical, that has demonstrated significant efficacy in the topical treatment of onychomycosis.[1][2][3][4][5] Its unique molecular structure confers a low binding affinity to keratin, the primary component of nails, allowing for enhanced penetration to the site of infection.[2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and biological evaluation of efinaconazole and related triazole compounds. Detailed experimental protocols, quantitative activity data, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for researchers in the field of antifungal drug discovery.

Introduction: The Rise of a Novel Triazole

The landscape of antifungal therapeutics has been shaped by the persistent challenge of overcoming fungal resistance and achieving effective drug delivery, particularly for infections of the nail plate like onychomycosis. The development of efinaconazole represents a significant advancement in this area. Discovered and developed by Kaken Pharmaceutical, efinaconazole emerged from research focused on creating a topical azole antifungal with superior nail penetration and potent, broad-spectrum activity.[1][2][3][4][5] It is a second-generation triazole, structurally related to other potent antifungals like ravuconazole and albaconazole.[6][7]



Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Efinaconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. [8] The primary molecular target is the enzyme lanosterol 14α -demethylase, a critical component of the ergosterol biosynthesis pathway. [6][8] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and function.

By inhibiting lanosterol 14α -demethylase, efinaconazole blocks the conversion of lanosterol to 14-demethyl lanosterol.[6] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α -methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.



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Ergosterol Biosynthesis Pathway and Efinaconazole's Point of Inhibition.

Synthesis of Efinaconazole

The synthesis of efinaconazole involves a multi-step process, with a key step being the ringopening of a chiral epoxide intermediate with 4-methylenepiperidine.[7][9] The enantioselective synthesis of the crucial tetrasubstituted stereogenic center is a critical aspect of the overall synthetic strategy.

A common synthetic route involves the reaction of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with 4-methylenepiperidine.[7][9] Microwave-assisted



conditions have been shown to significantly improve the yield and reduce the reaction time of the final ring-opening step compared to conventional heating.[7]

Structure-Activity Relationship (SAR) Studies

The potent antifungal activity of efinaconazole and its analogs is closely tied to their specific structural features. While a comprehensive SAR study of a large library of efinaconazole analogs in a single publication is not readily available, general SAR principles for azole antifungals can be applied and inferred from various studies.[10][11][12][13]

- Triazole Moiety: The 1,2,4-triazole ring is essential for activity, as it coordinates with the heme iron atom in the active site of lanosterol 14α -demethylase.
- Difluorophenyl Group: The 2,4-difluorophenyl group is a common feature in many potent azole antifungals and contributes to strong binding within the enzyme's active site.
- Hydroxy-substituted Butane Core: The stereochemistry of the tertiary alcohol and the adjacent methyl group is crucial for optimal antifungal activity. The (2R, 3R) configuration of efinaconazole is the most active stereoisomer.
- 4-Methylenepiperidine Moiety: This distinctive feature of efinaconazole is thought to contribute to its low keratin affinity, which enhances its ability to penetrate the nail plate and reach the site of infection.[8]

In Vitro Antifungal Activity

Efinaconazole exhibits potent and broad-spectrum antifungal activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[14][15] [16][17][18] Its in vitro efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Efinaconazole and Comparator Antifungals against Dermatophytes



Organism (Number of Isolates)	Antifungal Agent	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Reference
Trichophyton rubrum (43)	Efinaconazol e	0.001 - 0.03	0.002	0.03	[14]
Itraconazole	0.016 - 1	0.03	0.25	[14]	
Terbinafine	0.008 - >16	0.031	16	[14]	
Trichophyton mentagrophyt es (16)	Efinaconazol e	0.002 - 0.03	0.002	0.03	[14]
Itraconazole	0.03 - 0.25	0.03	0.25	[14]	
Terbinafine	0.016 - 16	0.031	16	[14]	

Table 2: In Vitro Activity of Efinaconazole and Comparator Antifungals against Candida Species

Organism (Number of Isolates)	Antifungal Agent	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Candida albicans (55)	Efinaconazol e	0.004 - 0.5	0.016	0.25	[14]
Itraconazole	0.016 - 2	0.25	0.5	[14]	_
Fluconazole	0.125 - >64	1	16	[14]	
Candida auris	Efinaconazol e	0.016 - 0.25	0.016	0.25	[14]
Itraconazole	0.125 - 1	0.25	0.5	[14]	
Fluconazole	0.5 - >64	2	32	[14]	

Table 3: In Vitro Activity of Efinaconazole against Non-Dermatophyte Molds



Organism (Number of Isolates)	MIC Range (μg/mL)	Geometric Mean MIC (µg/mL)	Reference
Fusarium spp. (21)	0.03125 - 2	0.25 - 0.5 (based on MIC ₉₀)	[18]
Aspergillus spp. (20)	≤0.0078	0.0078	[18]

Experimental Protocols Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
- Drug Dilution: Efinaconazole and comparator drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-72 hours for yeasts and 72-96 hours for molds.
- MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drugfree control well.

In Vivo Guinea Pig Model of Onychomycosis

This protocol is a generalized representation of methods described in the literature.

- Animal Model: Male Hartley guinea pigs are typically used.
- Immunosuppression (Optional but common): To enhance infection rates, animals may be immunosuppressed with corticosteroids (e.g., prednisolone).

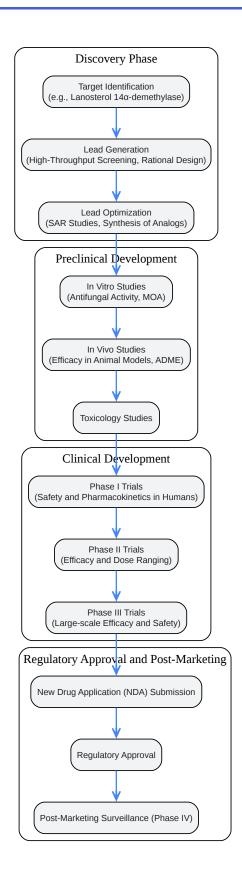


- Infection Induction: A suspension of Trichophyton mentagrophytes spores is applied to the hind limb claws. The claws are often abraded or covered with a dressing to facilitate fungal invasion.
- Treatment: After a designated period to allow for the establishment of infection, animals are treated topically with efinaconazole solution or a vehicle control, typically once daily for several weeks.
- Evaluation of Efficacy: Efficacy is assessed by clinical scoring of the nails (e.g., discoloration, thickening), mycological examination (KOH mount and fungal culture of nail clippings), and histopathological analysis of the nail unit.

Drug Discovery and Development Workflow

The discovery of efinaconazole and its related compounds follows a typical drug discovery and development pipeline for antifungal agents.





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Generalized Workflow for the Discovery and Development of a Novel Antifungal Agent.



Conclusion

Efinaconazole represents a successful outcome of a targeted drug discovery program aimed at addressing the challenges of treating onychomycosis. Its favorable physicochemical properties, potent and broad-spectrum antifungal activity, and well-characterized mechanism of action make it a valuable addition to the antifungal armamentarium. The detailed data and protocols presented in this guide are intended to facilitate further research and development of novel and improved antifungal agents. The ongoing exploration of efinaconazole analogs and a deeper understanding of their structure-activity relationships will be crucial in the continuous effort to combat fungal infections.

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